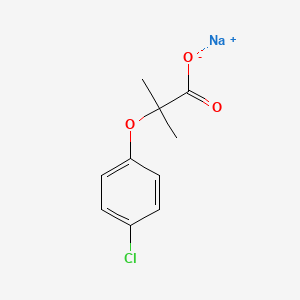

Sodium clofibrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7314-47-8 |

|---|---|

Molecular Formula |

C10H10ClNaO3 |

Molecular Weight |

236.63 g/mol |

IUPAC Name |

sodium;2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C10H11ClO3.Na/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |

InChI Key |

MAUQVQSXTOZPSX-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research

Established Synthetic Pathways for Clofibrate (B1669205)

Clofibrate, the ethyl ester of clofibric acid, is synthesized through established chemical reactions involving condensation and esterification. orientjchem.orggoogle.com These methods have been foundational in the production of this lipid-lowering agent.

Condensation and Esterification Approaches

A primary and straightforward method for synthesizing clofibrate involves a condensation reaction followed by esterification. orientjchem.orggoogle.com This process begins with the condensation of p-chlorophenol with acetone (B3395972) and chloroform. orientjchem.org The resulting intermediate acid, 2-(4-Chlorophenoxy)-2-methylpropanoic acid (clofibric acid), is then esterified. orientjchem.org

Intermediates in Clofibrate Synthesis

The key intermediate in the synthesis of clofibrate is its corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid, also known as clofibric acid. orientjchem.org This acid is formed from the initial condensation reaction. Another critical intermediate is p-chlorophenol, which serves as a starting material for the synthesis. google.com The synthesis of p-chlorophenol itself can be achieved through methods such as the diazotization of p-aminophenol. google.com

The table below outlines the key molecules involved in the established synthesis of clofibrate.

| Compound Name | Role in Synthesis | Chemical Formula |

| p-Chlorophenol | Starting Material | C₆H₅ClO |

| Acetone | Reagent | C₃H₆O |

| Chloroform | Reagent | CHCl₃ |

| 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric acid) | Intermediate | C₁₀H₁₁ClO₃ |

| Ethyl alcohol | Reagent | C₂H₅OH |

| Sulfuric acid | Catalyst | H₂SO₄ |

| Clofibrate | Final Product | C₁₂H₁₅ClO₃ |

Research on Novel Clofibrate Analogues and Derivatives

In an effort to enhance the therapeutic properties and explore new biological activities, significant research has been dedicated to the synthesis of novel analogues and derivatives of clofibrate. This research has explored modifications to the core structure, including the phenoxyalkanoate group, and the introduction of different chemical moieties.

Synthesis of Substituted Phenoxyalkanoates

Researchers have synthesized various analogues by modifying the ester group of clofibrate. By esterifying clofibric acid with different alcohols, such as methanol, 1-propanol, 2-propanol, and 1-butanol, a series of clofibrate homologues have been created. orientjchem.org

Further research has focused on creating new sets of clofibrate analogues, specifically ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates and ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates. nih.gov The synthesis of these compounds starts with commercially available 3-oxoalkanoates. Treatment with sulfuryl chloride (SO₂Cl₂) yields the corresponding 2-chloro-3-oxoalkanoates. These intermediates are then reacted with sodium or caesium 4-chlorophenate to produce 2-(4-chlorophenoxy)-3-oxoalkanoates. Subsequent reduction of the keto group using sodium borohydride (B1222165) (NaBH₄) affords the 2-(4-chlorophenoxy)-3-hydroxyalkanoates. nih.gov

Development of Siliconized Analogues (Silafibrate)

A notable area of research has been the development of silicon-containing analogues of clofibrate, known as silafibrates. researchgate.netnih.gov In these derivatives, the chlorine atom in the phenoxy ring of clofibrate is replaced by a trimethylsilyl (B98337) group. researchgate.netnih.gov The synthesis of silafibrate, specifically ethyl-2-methyl-2-(4-(trimethylsilyl)phenoxy)propionate, involves the initial synthesis of p-trimethylsilylphenol. researchgate.netnih.gov This silicon-based analogue was developed to investigate whether the incorporation of a silicon atom could enhance the pharmacological properties of the parent compound. researchgate.netnih.govbrieflands.comnih.gov

The rationale behind creating siliconized drugs is that the inclusion of a silicon atom can improve pharmacological potency, alter selectivity for a target, and change the metabolic rate of the drug. nih.gov

Exploration of Tetrazole Analogues

The synthesis of tetrazole analogues of clofibric acid represents another significant direction in derivatization research. hilarispublisher.comnih.gov In these analogues, the carboxylic acid group of clofibric acid is replaced with a tetrazole ring, which acts as a bioisostere. mdpi.com A specific example is 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide. mdpi.comresearchgate.net This compound was synthesized via a short synthetic route and has been studied for its potential biological activities. nih.gov The rationale for this substitution is that the tetrazole moiety can offer similar acidic properties to the carboxylic acid group while potentially altering the compound's pharmacokinetic and pharmacodynamic profile. mdpi.com

The table below summarizes the key research findings on novel clofibrate analogues.

| Analogue Type | Key Synthetic Modification | Example Compound | Research Focus |

| Substituted Phenoxyalkanoates | Variation of the ester group and substitution on the alkanoate chain. | Ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates | To explore the structure-activity relationship by modifying the core structure. |

| Siliconized Analogues (Silafibrate) | Replacement of the chlorine atom with a trimethylsilyl group. | Ethyl-2-methyl-2-(4-(trimethylsilyl)phenoxy)propionate | To enhance pharmacological potency and modify metabolic rate. researchgate.netnih.gov |

| Tetrazole Analogues | Replacement of the carboxylic acid group with a tetrazole ring. | 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide | To create a bioisostere of clofibric acid with potentially improved properties. nih.govmdpi.com |

Molecular Mechanisms of Action Research

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Clofibrate (B1669205) is recognized as a synthetic agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose homeostasis. physiology.orgdrugbank.compatsnap.com The activation of PPARα by clofibrate initiates a cascade of molecular events that ultimately leads to a reduction in plasma triglycerides and an alteration in lipoprotein profiles. physiology.orgpatsnap.com

Ligand Binding and Receptor Activation

The primary mechanism of action of clofibrate involves its active metabolite, clofibric acid, binding to and activating PPARα. jst.go.jp This binding event induces a conformational change in the receptor, leading to its activation. jst.go.jp Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). jst.go.jpresearchgate.net This heterodimeric complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) located in the promoter regions of target genes. jst.go.jp

It is important to note that clofibrate itself is a prodrug and requires hydrolysis to its active form, clofibric acid, to exert its effects on PPARα. jst.go.jp Studies have shown that in cell-based assays, clofibrate does not activate PPARα, whereas clofibric acid does. jst.go.jp The conversion of clofibrate to clofibric acid is facilitated by carboxylesterases. jst.go.jp

Gene Expression Modulation via PPARα

The binding of the PPARα/RXR heterodimer to PPREs modulates the transcription of a suite of genes involved in various aspects of lipid metabolism. physiology.orgjst.go.jp This gene expression modulation is central to the therapeutic effects of clofibrate.

Key gene targets of PPARα activation by clofibrate include:

Genes involved in fatty acid uptake and oxidation: Activation of PPARα increases the expression of genes encoding for proteins involved in the transport of fatty acids into cells and their subsequent breakdown through both peroxisomal and mitochondrial β-oxidation pathways. physiology.orgpatsnap.com This leads to a decrease in the availability of fatty acids for triglyceride synthesis.

Genes related to lipoprotein metabolism: PPARα activation influences the expression of genes that code for apolipoproteins, which are essential components of lipoproteins. patsnap.com For instance, it can lead to an increase in the production of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II), major components of high-density lipoprotein (HDL). patsnap.com

Genes involved in ketogenesis and gluconeogenesis: PPARα activation also plays a role in regulating genes associated with the production of ketone bodies and the synthesis of glucose. nih.gov

A study in pigs demonstrated that clofibrate treatment led to increased mRNA concentrations of PPARα target genes such as acyl-CoA oxidase (ACO) and carnitine palmitoyltransferase-1 (CPT-1) in both the liver and adipose tissue. physiology.org

PPARα-Dependent vs. PPARα-Independent Mechanisms

While the primary effects of clofibrate are mediated through PPARα, some studies suggest the existence of PPARα-independent actions. nih.gov Research has indicated that some of the vascular effects of fibrates might not solely rely on PPARα activation. nih.govahajournals.org For example, some anti-inflammatory actions of fibrates may occur independently of PPARα. ahajournals.org

A study using PPARα knockout mice revealed that the effects of fibrates on lowering plasma lipid levels and inducing hepatomegaly were dependent on PPARα. ahajournals.org This highlights the central role of this receptor in the primary therapeutic actions of clofibrate. ahajournals.org However, the same study also pointed out species-specific differences in PPARα function, particularly concerning peroxisome proliferation, which is observed in rodents but not in humans. ahajournals.org

Interaction with Lipoprotein Lipase (B570770) (LPL) Activity

Clofibrate has been shown to significantly influence the activity of lipoprotein lipase (LPL), a key enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very low-density lipoproteins (VLDL). drugbank.compatsnap.comwikipedia.org LPL is a water-soluble enzyme that breaks down triglycerides into free fatty acids and a monoacylglycerol molecule. wikipedia.org

Studies in hypertriglyceridemic patients have demonstrated that treatment with clofibrate leads to a substantial increase in post-heparin plasma LPL activity. nih.govnih.gov One study reported a 46% average increase in LPL activity in patients treated with clofibrate. nih.gov This enhanced LPL activity accelerates the clearance of triglyceride-rich lipoproteins from the bloodstream. patsnap.comnih.gov The increase in LPL activity is considered a crucial part of how clofibrate lowers plasma triglyceride levels. nih.gov

The mechanism for this increase in LPL activity is linked to the activation of PPARα, which upregulates the expression of the LPL gene. researchgate.net

Modulation of Lipoprotein Metabolism Pathways

The activation of PPARα and the subsequent increase in LPL activity by clofibrate leads to a cascade of changes in lipoprotein metabolism. drugbank.com

Chylomicron Degradation

Clofibrate enhances the degradation of chylomicrons, which are large lipoprotein particles that transport dietary fats from the intestines to other parts of the body. drugbank.com By increasing LPL activity, clofibrate accelerates the hydrolysis of triglycerides within chylomicrons, facilitating their breakdown and the release of fatty acids for energy or storage in tissues. drugbank.compatsnap.com This leads to a more efficient clearance of chylomicrons from the plasma. drugbank.com

Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) Conversion Dynamics

Sodium clofibrate fundamentally alters the dynamics of lipoprotein metabolism, particularly the conversion of Very Low-Density Lipoprotein (VLDL) to Low-Density Lipoprotein (LDL). The primary mechanism for this action is the enhancement of lipoprotein lipase (LPL) activity. drugbank.compatsnap.comwikipedia.org Clofibrate increases the activity of this enzyme, which is crucial for the hydrolysis of triglycerides within VLDL particles. drugbank.compatsnap.com This accelerated lipolysis of triglycerides breaks down the VLDL particles, facilitating their conversion into LDL. drugbank.com

In clinical research involving patients with type IV hyperlipoproteinemia, administration of clofibrate led to a significant decrease in the concentration of triglycerides and cholesterol within the VLDL fraction. nih.gov Concurrently, a reduction in apolipoprotein B (apoB) was also observed in this fraction, consistent with increased VLDL catabolism. nih.gov Studies in patients with type III hyperlipoproteinemia further support this, showing significant reductions in cholesterol concentrations across various VLDL subfractions (Svedberg flotation units (Sf) >100, 60-100, and 20-60) and in triglycerides for the larger VLDL particles (Sf >100 and 60-100) following clofibrate therapy. nih.gov This enhanced breakdown of VLDL can, in some cases, lead to an increase in LDL cholesterol levels, particularly in individuals whose initial cholesterol levels are normal. drugbank.com

High-Density Lipoprotein (HDL) Modulation

Clofibrate modulates High-Density Lipoprotein (HDL) levels through several mechanisms, primarily mediated by its action as a Peroxisome Proliferator-Activated Receptor-alpha (PPARα) agonist. drugbank.compatsnap.com This activation influences the expression of genes involved in lipid metabolism, leading to an increase in HDL levels. drugbank.compatsnap.commdpi.com

A key molecular action is the stimulation of hepatic synthesis of apolipoproteins A-I (apoA-I) and A-II (apoA-II), which are the primary protein components of HDL particles. patsnap.comnih.gov By increasing the production of these apolipoproteins, clofibrate promotes the assembly and production of new HDL particles. nih.gov Furthermore, fibrates as a class can inhibit the exchange of cholesterol and triglycerides between HDL and VLDL. nih.gov Research suggests that fibrate treatment may specifically promote an increase in the HDL3 subfraction, although these increases can be modest. nih.govfrontiersin.org

Impact on Apolipoprotein B Synthesis and Clearance

This compound exerts a significant impact on the lifecycle of apolipoprotein B (ApoB), the primary structural protein of VLDL and LDL. nih.govjst.go.jp Research indicates that clofibrate both inhibits the synthesis of ApoB and increases its clearance from the circulation. drugbank.comncats.io ApoB100 is essential for the assembly and secretion of VLDL from the liver. nih.govjst.go.jp By decreasing the hepatic production of VLDL, clofibrate effectively reduces the amount of triglycerides and associated ApoB released into the bloodstream. patsnap.com

Influence on Endothelium-Derived Hyperpolarizing Factor (EDHF) Action

This compound has been shown to influence vascular function by interacting with the Endothelium-Derived Hyperpolarizing Factor (EDHF) pathway. oup.comoup.com EDHF is a crucial mediator of vascular relaxation, particularly in smaller resistance vessels, and its effects are mediated through the activation of calcium-activated potassium channels (KCa). oup.comresearchgate.net

In research using salt-loaded rats, a model for endothelial dysfunction, a single dose of clofibrate was found to acutely reverse impaired endothelium-dependent vasodilation. oup.comoup.com This restorative effect is believed to be mediated through vascular KCa channels. oup.comutppublishing.com Further investigation suggests that clofibrate does not increase the release of EDHF itself but rather potentiates the effect of the EDHF that is released. oup.com This potentiation is thought to occur via a positive allosteric interaction at the KCa channel, enhancing its sensitivity to EDHF. oup.com This mechanism is particularly evident in states of endothelial dysfunction where EDHF activity is often upregulated to compensate for reduced nitric oxide (NO) availability. oup.comutppublishing.com

Regulation of Cytochrome P450 Enzymes (e.g., Cyp4a)

As a PPARα agonist, this compound significantly regulates the expression of specific cytochrome P450 (CYP) enzymes, notably the Cyp4a family. nih.govnih.gov These enzymes are responsible for the ω-hydroxylation of arachidonic acid to produce 20-hydroxyeicosatetraenoic acid (20-HETE), a key signaling molecule in vascular and renal function. nih.govnih.gov

Studies in mice have shown that clofibrate treatment increases renal tubular Cyp4a expression, which in turn leads to greater production of 20-HETE. nih.govnih.gov This effect was demonstrated to be dependent on PPARα, as clofibrate had no effect on Cyp4a expression or 20-HETE production in PPARα knockout mice. nih.govnih.gov In vitro experiments using primary proximal tubular cells from wild-type mice confirmed that clofibrate induces a dose-dependent increase in Cyp4a protein expression and a significant increase in 20-HETE synthesis. nih.gov This regulatory action on the Cyp4a/20-HETE pathway is a key mechanism through which clofibrate can influence sodium retention and blood pressure regulation. nih.govoup.com

| Parameter | Vehicle-Treated Cells | Clofibrate-Treated Cells (50 µM) | Fold Increase | Reference |

|---|---|---|---|---|

| 20-HETE Production (pmol/hour/106 cells) | 3.7 ± 0.2 | 16 ± 3 | ~4-fold | nih.gov |

Effects on Cholesterol Biosynthesis Precursors

This compound intervenes in the cholesterol biosynthesis pathway. drugbank.comnih.gov Animal studies initially suggested that the compound interrupts this process at a stage prior to the formation of mevalonate. drugbank.com More detailed investigations using isolated liver cells from rats and squirrel monkeys have provided further insight, indicating that this compound rapidly interferes with hepatic sterol synthesis. nih.gov

The inhibitory effect occurs at diverse loci within the pathway. nih.gov Research shows that this compound reduces the synthesis of sterols from both labeled acetate (B1210297) and labeled mevalonate, suggesting that it diminishes sterol production at both pre-mevalonic and post-mevalonic sites. nih.gov The inhibition of sterol synthesis was found to be more pronounced than that of fatty acids. nih.gov This effect is not a result of simple precursor pool dilution, and the addition of fatty acids to the cell incubations did not reverse the inhibitory action of the drug on sterol generation. nih.gov

Mechanisms Related to Oxidative Stress and Antioxidant Status

Furthermore, clofibrate has been shown to mitigate oxidative stress associated with high salt intake. In young rats where a high-salt diet increased aortic superoxide (B77818) production, chronic clofibrate administration significantly reduced this production. researchgate.netutppublishing.com This antioxidant effect is one of the mechanisms by which clofibrate helps prevent endothelial dysfunction. researchgate.netutppublishing.com The compound's ability to attenuate oxidative stress and bolster the antioxidant defense system suggests it can play a protective role against cellular damage induced by reactive oxygen species. up.ac.zaebi.ac.uk

| Treatment Group | Aortic Superoxide Production (milliunits/mg/min) | Reference |

|---|---|---|

| Salt-Fed (Sal-Y) | 2388 ± 40 | utppublishing.com |

| Salt-Fed + Clofibrate (clof+Sal-Y) | 1378 ± 64 | utppublishing.com |

Pathways in Apoptosis Modulation

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types through multiple molecular pathways. Research indicates that its apoptogenic properties involve the activation of caspases, modulation of the Bcl-2 family of proteins, and interactions with stress-related signaling pathways.

One of the primary mechanisms by which this compound induces apoptosis is through the activation of the caspase cascade. Studies have demonstrated that clofibrate treatment leads to the activation of several key caspases. For instance, in human T leukemia Jurkat cells, clofibrate rapidly triggers an apoptotic process that is dependent on the activation of caspase-2 and caspase-3. plos.orgnih.gov This activation is not always uniform across different cell types. While caspases-3, -8, and -9 are activated in AH-130 hepatoma cells treated with clofibrate, the activation of caspases-8 and -9 is delayed in Jurkat cells. plos.orgnih.gov Furthermore, in L6 rat skeletal myoblasts, clofibrate-induced apoptosis is mediated by the cleavage of caspase-12, followed by the activation of caspase-9 and caspase-3. nih.gov This suggests that the specific caspase activation pathway can be cell-type dependent. The entire apoptotic process induced by clofibrate can be prevented by a poly-caspase inhibitor, highlighting the central role of caspases. plos.orgnih.gov

The induction of apoptosis by this compound is also intricately linked to the endoplasmic reticulum (ER) stress response. In Jurkat cells, clofibrate treatment leads to increased phosphorylation of eIF2α and JNK, which are markers of ER stress. plos.org This ER stress is proposed to be a trigger for the activation of caspase-2. plos.org Similarly, in AH-130 hepatoma cells, the observation of increased levels of phosphorylated eIF2α and JNK, along with a reduction in the caspase-2 precursor, points towards the involvement of ER stress in the apoptotic process. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is another significant route for clofibrate's action. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release has been observed in clofibrate-treated AH-130 hepatoma cells and is associated with a decrease in mitochondrial cholesterol and cholesterol ester content. nih.gov The involvement of the intrinsic pathway is further supported by the finding that cyclosporine A, an inhibitor of the mitochondrial permeability transition pore, can partially inhibit clofibrate-induced cytotoxicity. nih.gov

The Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, are also modulated by clofibrate. nih.govnih.gov Pro-apoptotic members of this family, such as Bax and Bak, can trigger the release of mitochondrial apoptogenic factors. nih.gov While direct binding studies with clofibrate are not extensively detailed in the provided context, the observed cytochrome c release strongly suggests an upstream modulation of the balance between pro-apoptotic and anti-apoptotic Bcl-2 family members. nih.govnih.gov

The tumor suppressor protein p53, a crucial regulator of cell cycle and apoptosis, appears to have a more complex and indirect role in the context of clofibrate-induced apoptosis. cusabio.comwikipedia.org While some studies suggest that p53 can induce apoptosis by transcriptionally activating pro-apoptotic genes like Bax, direct evidence of p53 activation by clofibrate leading to apoptosis is not prominently featured. mdpi.comresearchgate.net One study evaluating the carcinogenic potential of clofibrate in p53+/- mice did not find a neoplastic response, but it did note that clinical signs and mortality were greater in p53+/- mice compared to wild-type mice, suggesting a potential interaction with the p53 pathway. nih.gov

In some cellular contexts, the apoptotic effect of clofibrate can be enhanced by combination with other agents. For example, in CaCo-2 colon cancer cells, clofibrate alone did not induce apoptosis, but when combined with a JNK inhibitor, a significant increase in caspase-3/7 activity was observed. nih.gov This suggests a synergistic interaction and highlights the complexity of the signaling pathways involved.

Table 1: Summary of Clofibrate's Effects on Apoptosis Pathways in Different Cell Lines

| Cell Line | Key Apoptotic Events | Involved Proteins/Pathways | Citations |

|---|---|---|---|

| Jurkat (Human T leukemia) | Rapid induction of apoptosis | Caspase-2, Caspase-3, ER Stress (p-eIF2α, p-JNK) | plos.orgnih.gov |

| AH-130 (Hepatoma) | Caspase-dependent apoptosis, Cytochrome c release | Caspase-3, Caspase-8, Caspase-9, ER Stress, Intrinsic Pathway | nih.gov |

| L6 (Rat skeletal myoblasts) | Apoptosis induced by Ca2+ influx | Caspase-12, Caspase-9, Caspase-3 | nih.gov |

| CaCo-2 (Colon cancer) | Synergistic apoptosis with JNK inhibitor | Caspase-3/7 | nih.gov |

Preclinical Research and Experimental Model Studies

In Vitro Cellular and Tissue Culture Models

Studies in Cancer Cell Lines

Sodium clofibrate (B1669205) and its active form, clofibric acid, have been investigated in various cancer cell lines to determine their effects on cell viability, proliferation, and apoptosis. In rat ascites hepatoma AH-130 cells, clofibrate was found to have a rapid and extensive lethal action. univda.it Treatment with 1 mM clofibrate resulted in a moderate increase in cell permeability after 4 hours, with approximately 70% of cells becoming permeable after 24 hours. univda.it This effect was accompanied by a significant decrease in the total number of cells at the 24-hour mark. univda.it Flow cytometry analysis confirmed that clofibrate induced apoptosis in these hepatoma cells. univda.it

The compound's effects have also been explored in human cancer cell lines. Studies have investigated the apoptotic effect of clofibrate on four human myeloma cell lines, one murine myeloma cell line, and two human lymphoma cell lines. ebi.ac.uk In pancreatic cancer, research indicates that activation of the peroxisome proliferator-activated receptor α (PPARα) by its agonist, clofibrate, sensitizes pancreatic cancer cells to radiation by influencing cell cycle progression and apoptosis. ebi.ac.uk

In the context of colon cancer, research on CaCo-2 cells demonstrated a synergistic effect when clofibrate was combined with AS601245, a JNK inhibitor. nih.gov While clofibrate alone at a concentration of 5 μM did not significantly induce apoptosis, its combination with 0.1 μM AS601245 led to a significant increase in caspase 3/7 activity, approximately four-fold higher than control cells after 48 hours. nih.gov This combined treatment also synergistically reduced cell growth after 72 hours. nih.gov

Table 1: Effects of Clofibrate on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| AH-130 | Rat Hepatoma | Cytotoxicity, Apoptosis | 1 mM clofibrate induced ~70% cell permeability and a significant decrease in cell number after 24 hours. | univda.it |

| CaCo-2 | Human Colon Cancer | Synergistic Apoptosis and Growth Inhibition | Combined with a JNK inhibitor (AS601245), clofibrate significantly increased caspase 3/7 activity and reduced cell growth. | nih.gov |

| PANC-1 (Xenografts) | Human Pancreatic Cancer | Radiosensitization | Clofibrate treatment made pancreatic cancer xenografts more sensitive to radiation. ebi.ac.uk | ebi.ac.uk |

| Myeloma & Lymphoma Lines | Human and Murine Hematologic Cancers | Apoptosis | Investigated for antitumor apoptotic effects at concentrations from 0.1-600 μM. ebi.ac.uk | ebi.ac.uk |

Hepatocyte Cultures and Peroxisome Proliferation

The phenomenon of peroxisome proliferation induced by clofibrate has been extensively studied in primary hepatocyte cultures, which serve as a crucial in vitro model. In cultured adult rat hepatocytes, the presence of clofibrate leads to a notable increase in the number of peroxisomes. nih.goviarc.fr This morphological change is accompanied by significant biochemical alterations, including marked increases in the activity of carnitine acetyltransferase, with some studies reporting up to a 15-fold increase. nih.gov

Molecular analysis using quantitative competitive RT-PCR in primary rat hepatocyte cultures has elucidated the genetic mechanisms underlying these changes. nih.gov Following a 24-hour culture with sodium clofibrate, the mRNA expression levels of key genes were significantly upregulated. nih.gov Specifically, the levels of PPARα (peroxisome proliferator-activated receptor alpha), ACOX (acyl-coenzyme A oxidase), and CYP4A1 (cytochrome P450 4A1) increased by 2.1-fold, 3.3-fold, and 12.8-fold, respectively. nih.gov Other studies corroborate that treating primary rat hepatocyte cultures with clofibrate increases the mRNA steady-state levels of both PPARα and ACOX. researchgate.net These findings demonstrate that cultured hepatocytes provide a reliable system for studying chemically induced peroxisome proliferation. nih.gov

Table 2: Gene Expression Changes in Rat Hepatocyte Cultures Treated with this compound

| Gene | Function | Fold Increase in mRNA Levels | Reference |

|---|---|---|---|

| PPARα | Nuclear receptor, master regulator of peroxisome proliferation | 2.1 | nih.gov |

| ACOX | Peroxisomal enzyme in fatty acid beta-oxidation | 3.3 | nih.gov |

| CYP4A1 | Cytochrome P450 enzyme involved in fatty acid metabolism | 12.8 | nih.gov |

Organoid Technologies for Preclinical Investigations

Organoid technology, which involves growing three-dimensional structures from stem cells that mimic organ architecture and function, represents an advanced preclinical model for drug assessment. huborganoids.nlbiorxiv.org Patient-derived organoids (PDOs) are increasingly used to evaluate drug responses and guide personalized therapy, particularly in oncology. nih.gov These models can recapitulate the mutational profiles and gene expression of the original tissue, making them a robust platform for preclinical studies. nih.govresearchgate.net

While specific studies detailing the testing of this compound on organoids are not extensively documented, the technology is highly relevant for investigating compounds like fibrates. For instance, organoid models of non-alcoholic fatty liver disease (NAFLD) have been developed to study disease mechanisms and test potential therapeutics, such as PPARα agonists like clofibrate. researchgate.net Human liver-derived organoids can model lipid accumulation and metabolic dysregulation, providing an innovative system for testing drugs. researchgate.net Furthermore, organoid-on-a-chip systems, such as the Duodenum Intestine-Chip, have been developed to assess drug metabolism and transport, showing expression of key drug transporters and metabolic enzymes like CYP3A4. biorxiv.org Such platforms could be applied to investigate the pharmacokinetic properties and efficacy of compounds like this compound in a human-relevant system. biorxiv.orgwindows.net

In Vivo Animal Models

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly rats and mice, have been instrumental in the in vivo preclinical evaluation of this compound. These studies have provided insights into the compound's effects on various physiological and pathological processes, including lipid metabolism and carcinogenesis. iarc.frbrieflands.com In rats, clofibrate has been shown to produce hepatocellular carcinomas, whereas studies in mice did not report an increase in tumor incidence. iarc.fr

Renal Function and Metabolism Studies

The effects of clofibrate on renal function and metabolism have been investigated in several rat models, often in the context of hypertension and kidney injury. In Dahl salt-sensitive (S) rats, a model for salt-sensitive hypertension, clofibrate treatment was found to improve the pressure-natriuresis relationship. ahajournals.org This improvement was associated with a 40% higher glomerular filtration rate (GFR) in clofibrate-treated Dahl S rats compared to vehicle-treated controls. ahajournals.org The mechanism is thought to involve the induction of renal P4504A protein expression, which plays a role in the metabolism of arachidonic acid to 20-HETE, a compound that influences renal blood flow and sodium excretion. ahajournals.orgahajournals.org

In a different model using male Wistar rats with sodium fluoride (B91410) (NaF)-induced toxicity, clofibrate administration demonstrated protective effects on renal function. up.ac.za The study observed that NaF intoxication led to a significant increase in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. up.ac.za Treatment with clofibrate reduced these elevated renal function markers to near-control values. up.ac.za Conversely, in another study with Wistar rats, clofibrate administered for 30 days did not show alterations in urea nitrogen or creatinine levels, suggesting no adverse impact on kidney function under those experimental conditions. brieflands.com Studies have also examined the renoprotective effects of clofibrate in puromycin (B1679871) aminonucleoside (PAN)-induced nephrotic rats, focusing on its impact on fatty acid metabolism in the kidney. ebi.ac.uk

Table 3: Effects of Clofibrate on Renal Function Parameters in Rat Models

| Rat Model | Condition | Parameter | Finding | Reference |

|---|---|---|---|---|

| Dahl Salt-Sensitive | High-Salt Diet | Glomerular Filtration Rate (GFR) | Increased by 40% compared to vehicle-treated rats. | ahajournals.org |

| Wistar | Sodium Fluoride (NaF) Toxicity | Blood Urea Nitrogen (BUN) | Reduced elevated BUN to near-control levels. | up.ac.za |

| Wistar | Sodium Fluoride (NaF) Toxicity | Creatinine | Reduced elevated creatinine to near-control levels. | up.ac.za |

| Wistar | Normal | Urea Nitrogen & Creatinine | No significant alterations observed after 30 days. | brieflands.com |

Cardiovascular and Endothelial Function Research

This compound has been investigated for its effects on the cardiovascular system, particularly its role in modulating endothelial function and blood pressure. Studies in rat models have demonstrated that clofibrate can influence vascular reactivity and the renin-angiotensin system.

In Sprague-Dawley rats, salt-induced hypertension and endothelial dysfunction were associated with reduced nitric oxide (NO) activity. oup.comnih.gov Clofibrate administration was found to acutely reverse this endothelial dysfunction. oup.comnih.gov This beneficial effect is believed to be mediated through the activation of vascular calcium-activated potassium channels, independent of its lipid-lowering properties. oup.comnih.gov Chronic administration of clofibrate also prevented the development of salt-induced hypertension and endothelial dysfunction in young rats. researchgate.net This preventative action was linked to a reduction in aortic superoxide (B77818) production and the selective activation of calcium-activated potassium (KCa) channels. researchgate.netresearchgate.net

Further research has shown that clofibrate treatment can modulate key components of the renin-angiotensin system. up.ac.za In rats with myocardial infarction, clofibrate decreased the expression of angiotensin II, angiotensin-converting enzyme (ACE), and the AT1-receptor in the left ventricle. researchgate.net Conversely, it increased the levels of Angiotensin-(1-7), bradykinin, ACE-2, and the AT2-receptor, promoting a pro-vasodilator profile. researchgate.net These changes, coupled with a reduction in oxidative stress markers and an increase in nitric oxide pathway components, contributed to improved cardiac structure and function post-ischemia. researchgate.net

Table 1: Effects of Clofibrate on Cardiovascular Parameters in Rat Models

| Model | Parameter Measured | Observed Effect of Clofibrate | Citation(s) |

| Salt-loaded Sprague-Dawley Rats | Endothelial Dysfunction | Acutely reversed | oup.comnih.gov |

| Salt-loaded Sprague-Dawley Rats | Blood Pressure | Prevented salt-induced hypertension | researchgate.net |

| Salt-loaded Sprague-Dawley Rats | Aortic Superoxide Production | Reduced | researchgate.net |

| Myocardial Infarction Rats | Angiotensin II, ACE, AT1-Receptor | Decreased expression | researchgate.net |

| Myocardial Infarction Rats | Ang-(1-7), ACE-2, AT2-Receptor | Increased expression | researchgate.net |

| Myocardial Infarction Rats | Nitric Oxide (NO) Pathway | Upregulated | researchgate.net |

Neurobiological and Behavioral Investigations

Clofibrate, as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, has been studied for its neuroprotective and behavioral effects, particularly in models of neurotoxicity and addiction. up.ac.zanih.gov

In a rat model of sodium fluoride (NaF)-induced neurotoxicity, which is characterized by neuroinflammation and oxidative stress, co-treatment with clofibrate demonstrated significant neuroprotective effects. up.ac.zanih.gov Clofibrate mitigated microgliosis and reduced the activation of astrocytes, which are cellular markers of central nervous system inflammation. up.ac.za This anti-inflammatory action was confirmed by the reduced expression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adaptor molecule 1 (Iba1). up.ac.zanih.gov Behaviorally, rats treated with clofibrate showed improved motor function, including muscular strength and locomotion, and reduced anxiety-like behaviors. up.ac.zaresearchgate.net

In the context of nicotine (B1678760) addiction, preclinical studies in both rats and squirrel monkeys have shown that clofibrate can reduce the rewarding effects of nicotine. nih.gov It was found to prevent the acquisition of nicotine self-administration in naive animals and decrease nicotine intake in experienced subjects. nih.gov Furthermore, clofibrate counteracted relapse-like behavior induced by re-exposure to nicotine or its associated cues. nih.gov At the neurochemical level, clofibrate blocked nicotine's effects on neuronal firing in the ventral tegmental area and subsequent dopamine (B1211576) release in the nucleus accumbens shell, key components of the brain's reward circuitry. nih.gov These effects were mediated by PPARα activation. nih.gov

Hepatic Peroxisome Dynamics and Associated Pathology

Clofibrate is a well-known hepatic peroxisome proliferator in rodents, a characteristic that has been extensively studied to understand its pathological implications, including carcinogenesis. iarc.froup.com

Administration of clofibrate to rats and mice leads to a significant increase in both the number and size of liver peroxisomes, a phenomenon known as peroxisome proliferation. iarc.fr This morphological change is accompanied by marked biochemical alterations, most notably the induction of peroxisomal enzymes involved in the fatty acid β-oxidation system. iarc.fr Liver enlargement caused by clofibrate is a result of both hepatocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number). iarc.fr

While clofibrate is a potent peroxisome proliferator in rodents, this effect appears to be species-specific and has not been significantly observed in primates like marmosets even in long-term studies. iarc.fr In rodent models of chemical carcinogenesis, clofibrate has demonstrated tumor-promoting activity. oup.com For instance, in rats initiated with diethylnitrosamine, subsequent treatment with clofibrate led to an increased incidence of hepatocellular carcinoma. oup.com Interestingly, this treatment also caused a phenotypic change in the initiated cells, with many losing their expression of the marker glutathione (B108866) S-transferase placental form (GST-P). oup.com Studies have also noted that clofibrate administration in rats can alter the hepatic expression of genes related to copper metabolism in neoplastic liver tissues. google.com

In a rat model combining a high-fat diet (HFD) with clofibrate treatment, clofibrate inhibited HFD-induced steatosis and was associated with an increase in markers of pexophagy, the selective autophagy of peroxisomes. mdpi.com

Inflammatory Response Modulation

Clofibrate's role as a PPAR-α agonist extends to the modulation of inflammatory responses, an effect observed in both cardiovascular and neurobiological contexts. up.ac.zanih.govresearchgate.net

In models of myocardial infarction in rats, clofibrate treatment decreased the expression of pro-inflammatory molecules such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). researchgate.net This anti-inflammatory effect contributed to the reduction of cardiac remodeling and preservation of myocardial function. researchgate.net

In the central nervous system, clofibrate has shown potent anti-inflammatory properties in a rat model of neurotoxicity. up.ac.zanih.gov It effectively mitigated neuroinflammation by reducing the activation of microglia and astrocytes, the primary immune cells of the brain. up.ac.za This was evidenced by the suppression of specific protein markers associated with gliosis. up.ac.zanih.gov By calming this inflammatory response, clofibrate helps protect neurons from damage. up.ac.za

Gene Expression Profiling in Toxicity Models

Toxicogenomics studies have utilized clofibrate as a model peroxisome proliferator to generate specific gene expression signatures associated with its class of chemical toxicants. researchgate.netoup.com

In studies comparing different classes of toxicants, clofibrate and other peroxisome proliferators produced a distinct pattern of gene expression in the livers of treated rats. oup.com This signature was clearly distinguishable from that produced by other compounds, like the enzyme inducer phenobarbital. oup.com Hierarchical cluster analysis of gene expression data successfully grouped animals based on the class of chemical they were exposed to, validating the hypothesis that different toxicants yield unique and identifiable gene expression profiles. oup.com

Specific genes modulated by clofibrate in mouse liver and kidney have been identified. researchgate.net DNA array analysis showed that peroxisome proliferators, including clofibrate, consistently up-regulated genes such as Cyp4a10, acyl-CoA thioesterase, and insulin-like growth factor binding protein-1. researchgate.net These gene expression changes serve as molecular markers for exposure to this class of compounds and are foundational for building predictive toxicity models. researchgate.netgoogle.com

Table 2: Key Genes Modulated by Clofibrate in Rodent Toxicity Models

| Gene | Tissue | Modulation | Associated Toxicant Class | Citation(s) |

| Cyp4a10 | Liver, Kidney | Up-regulated | Peroxisome Proliferator | researchgate.net |

| Acyl-CoA thioesterase | Liver, Kidney | Up-regulated | Peroxisome Proliferator | researchgate.net |

| Insulin-like growth factor binding protein-1 | Liver, Kidney | Up-regulated | Peroxisome Proliferator | researchgate.net |

| Ceruloplasmin | Liver (neoplastic tissue) | Down-regulated | Peroxisome Proliferator | google.com |

| Wilson's Disease gene (P-type ATPase) | Liver (neoplastic tissue) | Down-regulated | Peroxisome Proliferator | google.com |

| Metallothionein | Liver (neoplastic tissue) | Up-regulated | Peroxisome Proliferator | google.com |

Non-Rodent Models (e.g., Squirrel Monkeys, Finfish)

Research on this compound has extended to non-rodent models to investigate effects that might have greater relevance to humans or to understand species-specific differences.

In squirrel monkeys, clofibrate was studied for its effects on nicotine addiction. nih.gov The research demonstrated that clofibrate treatment significantly reduced relapse-like behavior induced by re-exposure to nicotine or its associated cues. nih.gov This finding in a primate model suggests that the mechanisms by which clofibrate modulates reward pathways are not limited to rodents. nih.gov

Studies in marmosets, another primate species, have been crucial in understanding the species specificity of peroxisome proliferation. A 6.5-year study found that while clofibrate caused an increase in relative liver weight, it did not induce the significant peroxisome proliferation or associated liver lesions that are characteristic in rats and mice. iarc.fr This suggests that primates are non-responsive or significantly less responsive to this particular effect of clofibrate. iarc.fr

Studies in Invertebrate Models (e.g., C. elegans)

The nematode Caenorhabditis elegans has been used as a model organism to investigate the molecular mechanisms of clofibrate. nih.govebi.ac.uk These studies often focus on conserved biological pathways.

In C. elegans, the drug has been shown to induce the levels of Type II 3-oxoacyl-coA thiolase, an enzyme located in the peroxisome matrix, indicating an effect on peroxisomal processes even in this simple invertebrate. nih.gov

Lifespan studies have found that clofibrate can extend the lifespan of C. elegans. ebi.ac.uk This effect was shown to be dependent on nhr-49, a nuclear hormone receptor that is a functional orthologue of the mammalian PPARα. ebi.ac.uk In strains of C. elegans where nhr-49 was deficient, clofibrate was unable to extend lifespan, directly linking its pro-longevity effects to this specific signaling pathway. ebi.ac.uk

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for PPARα Binding and Activity

The general pharmacophore for fibrate drugs, including clofibrate (B1669205), consists of three main components: an acidic head group, a central aromatic ring, and a lipophilic tail. Each of these plays a critical role in the molecule's ability to dock within the ligand-binding pocket (LBP) of PPARα and induce the conformational changes necessary for receptor activation. researchgate.netnih.gov

The acidic head group , typically a carboxylic acid, is a crucial determinant for binding. X-ray crystallography studies have revealed that this acidic moiety forms hydrogen bonds with key amino acid residues within the PPARα LBP, such as Tyrosine-314 on helix 5 and Tyrosine-464 on the AF2 helix. pnas.org This interaction helps to anchor the ligand in the correct orientation within the binding pocket.

The lipophilic tail interacts with a large, hydrophobic region of the PPARα LBP. The size, shape, and flexibility of this tail are critical for achieving high-affinity binding. researchgate.net The isobutyric acid moiety in clofibrate contributes to this lipophilicity.

The PPARα ligand-binding domain is composed of a three-layer arrangement of 13 α-helices and a small four-stranded β-sheet, creating a sizable ligand-binding pocket of approximately 1400 ų. pnas.orgnih.gov This large pocket can accommodate a variety of ligands, which explains the structural diversity among different fibrates. researchgate.netmdpi.com

Table 1: Key Structural Features of Fibrates for PPARα Interaction

| Structural Feature | Role in PPARα Binding and Activity | Key Interacting Residues (if known) |

|---|---|---|

| Acidic Head Group (e.g., Carboxylic Acid) | Anchors the ligand in the binding pocket through hydrogen bonds. | Tyrosine-314, Tyrosine-464 pnas.org |

| Central Aromatic Ring | Provides a rigid scaffold for optimal positioning of other functional groups. | Interacts with hydrophobic residues in the LBP. |

| Lipophilic Tail | Occupies and interacts with the large hydrophobic region of the LBP. | Interacts with hydrophobic residues in the LBP. |

Correlation between Specific Substituent Modifications and Biological Activity

Modifications to the basic clofibrate structure have been systematically explored to understand their impact on PPARα activation. These studies have provided valuable insights into the SAR of this class of compounds.

One area of focus has been the linker between the aromatic ring and the lipophilic tail . The length and flexibility of this linker can affect how the lipophilic portion of the molecule is presented to the hydrophobic pocket of the receptor. For example, in a series of fibrate-based analogues, varying the linker length between a clofibric acid scaffold and a lipophilic stilbene (B7821643) group resulted in significant changes in activity. A compound with a single methylene (B1212753) group in the linker showed high efficacy at PPARα, while increasing the linker to two methylene groups led to weaker dual PPARα/γ activation. researchgate.net

Substitutions on the aromatic ring also play a pivotal role. The chlorine atom at the para-position of the phenoxy ring in clofibrate contributes to its lipophilicity and electronic character. Replacing or repositioning this halogen, or introducing other substituents, can modulate the binding affinity and selectivity for PPAR subtypes. For instance, the introduction of bulky, lipophilic groups can enhance interactions with the hydrophobic pocket. nih.gov

Furthermore, the synthesis of novel fibrate derivatives has demonstrated that combining the clofibric acid skeleton with other pharmacophores, such as those from natural products like chalcone (B49325) and stilbene, can lead to compounds with varied activity profiles, including dual PPARα/γ agonists. researchgate.net

Table 2: Effect of Substituent Modifications on PPARα Activity of Clofibrate Analogues

| Modification | Compound Example | Effect on PPARα Activity | Reference |

|---|---|---|---|

| Linker Length Variation | Stilbene derivative with one methylene linker | Efficacy at PPARα of 156% relative to clofibric acid. | researchgate.net |

| Linker Length Variation | Stilbene derivative with two methylene linker | Weak dual PPARα/γ activation. | researchgate.net |

| Combination with Natural Product Scaffolds | GL479 (clofibric acid with a phenyldiazenyl function) | Good PPARα/γ dual agonist (PPARα EC50 = 0.6 µM). | researchgate.net |

| Cyclic Analogues | Ethyl 6-cyclohexylchroman-2-carboxylate | Reduced serum cholesterol levels in rats. | nih.gov |

| Cyclic Analogues | Ethyl 6-phenylchroman-2-carboxylate | Reduced serum cholesterol levels in rats. | nih.gov |

Influence of Conformational and Physicochemical Properties on SAR

Conformational flexibility allows the ligand to adapt to the specific shape and features of the PPARα LBP. The linker between the aromatic core and the lipophilic tail, as well as the rotational freedom of various single bonds, contributes to this flexibility. An optimal conformation is required to place the acidic head group in the correct position for hydrogen bonding and to maximize the hydrophobic interactions of the tail. nih.gov

The electronic nature of the substituents on the aromatic ring can influence the acidity of the carboxylic acid head group, which in turn can affect the strength of the hydrogen bonds formed with the receptor. Electron-withdrawing groups, for instance, can increase the acidity of the carboxyl group. mdpi.com

The interplay between these conformational and physicochemical properties ultimately dictates the binding affinity and efficacy of a fibrate at the PPARα receptor.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Quantification

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent identification and quantification. Various chromatographic methods have been adapted and optimized for the analysis of sodium clofibrate (B1669205) and its active metabolite, clofibric acid.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of clofibrate and its active form, clofibric acid, in biological and environmental samples. A simplified and rapid reversed-phase HPLC method has been developed for the assay of clofibric acid in rat plasma. This method involves a simultaneous deproteinization-extraction step, followed by injection into a Microsorb-MV C18 column. The mobile phase consists of 1% acetic acid in an acetonitrile-water mixture (45:55) with a flow rate of 0.8 mL/min, and detection is performed at a wavelength of 230 nm. Under these conditions, clofibric acid and the internal standard, propyl paraben, have retention times of 7.0 and 5.5 minutes, respectively. The assay demonstrates linearity in the concentration range of 1.5–30 μg/mL, with a minimum detectable concentration of 75 ng on-column. Recoveries of clofibric acid from plasma are greater than 94%.

Another reversed-phase HPLC method allows for the simultaneous determination of clofibrate and clofibric acid in human plasma. This method utilizes a 96-well solid-phase extraction plate for sample preparation, with the eluent directly injected into the HPLC system for analysis. UV detection is set at 230 nm. This assay has been validated for a concentration range of 1.0 to 100.0 µg/ml and has a lower limit of quantitation of 1.0 µg/ml for both analytes when using a 500 µl plasma sample. To minimize the hydrolysis of clofibrate to clofibric acid, sample collection and preparation are conducted at 5°C.

Furthermore, HPLC has been employed to determine clofibrate residues in animal feed, wastewater, and human urine. The minimum detectable levels were found to be approximately 40 ppb in animal feed, 0.5 ppb in wastewater, and 1.0 ppb in human urine.

| Analyte | Matrix | Column | Mobile Phase | Detection Wavelength | Linear Range | Limit of Detection/Quantification |

|---|---|---|---|---|---|---|

| Clofibric Acid | Rat Plasma | Microsorb-MV C18 | 1% acetic acid in acetonitrile-water (45:55) | 230 nm | 1.5–30 μg/mL | 75 ng (on-column) |

| Clofibrate & Clofibric Acid | Human Plasma | Not Specified | Not Specified | 230 nm | 1.0–100.0 µg/ml | 1.0 µg/ml (LLOQ) |

| Clofibrate | Animal Feed | Not Specified | Not Specified | Not Specified | Not Specified | ~40 ppb (MDL) |

| Clofibrate | Wastewater | Not Specified | Not Specified | Not Specified | Not Specified | ~0.5 ppb (MDL) |

| Clofibrate | Human Urine | Not Specified | Not Specified | Not Specified | Not Specified | ~1.0 ppb (MDL) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method has been instrumental in the detection and quantification of clofibric acid, the active metabolite of sodium clofibrate, in various environmental water samples.

Research has documented the presence of clofibric acid as an organic contaminant in groundwater samples from areas with sewage farms, with maximum concentrations reaching 4 μg/l. It has also been detected in drinking water samples, with maximum concentrations of 270 ng/l. The presence of this compound in drinking water is attributed to its polar nature and its incomplete removal by conventional water treatment processes. For the analysis of clofibric acid in wastewater, a chemical derivatization step is employed to convert it to its methyl ester. sigmaaldrich.com This is followed by GC-MS analysis, where the ratio of the peak area of the clofibric acid methyl ester to an internal standard is plotted against the concentration to establish a calibration curve. sigmaaldrich.com This method demonstrates good linearity over the desired concentration range. sigmaaldrich.com

GC-MS is also a key technique in metabolomics, particularly for the analysis of fatty acids. nih.gov Given that this compound's therapeutic effect is linked to the modulation of lipid metabolism, GC-MS plays a crucial role in studying the downstream metabolic consequences of the drug's action. The high volatility and hydrophilic nature of some metabolites, such as short-chain fatty acids, make them suitable for GC-MS analysis, often after a derivatization step to create more volatile esters. nih.gov

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation of components in a mixture. ijpsonline.com The separation is based on the differential partitioning of the sample components between a stationary phase, which is a thin layer of adsorbent material coated on a plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate by capillary action. researchgate.net

While specific TLC methods for the direct analysis of this compound are not extensively detailed in the cited literature, the principles of TLC are widely applied to the analysis of related compounds and lipids. For instance, High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC with enhanced separation power, has been successfully used for the determination of fenofibrate, another fibrate drug, in pharmaceutical capsules. nih.gov In that method, aluminum plates precoated with silica gel 60 F254 served as the stationary phase, and a mixture of toluene and chloroform (7:3 v/v) was used as the mobile phase. nih.gov Densitometric analysis was performed at 296 nm for quantification. nih.gov

Given that this compound's mechanism of action involves the modulation of lipid metabolism, TLC is a highly relevant technique for separating and identifying different lipid classes that may be affected by the drug's activity. researchgate.net The polarity of the lipids determines their migration on the TLC plate; nonpolar lipids move further up the plate with a nonpolar mobile phase, while polar lipids have a stronger interaction with the polar silica gel stationary phase and thus migrate shorter distances. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC or 2D GC) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. researchgate.net This method utilizes two columns with different stationary phases connected by a modulator. nih.gov The entire effluent from the first column is sequentially transferred to the second, shorter column for a rapid, secondary separation. nih.gov This results in a structured two-dimensional chromatogram with an increased peak capacity, which is particularly beneficial for the analysis of complex mixtures. nih.gov

The primary advantage of 2D GC lies in its ability to resolve co-eluting peaks that would overlap in a single-column separation. researchgate.net This is especially relevant in the analysis of complex biological and environmental samples where numerous compounds are present. researchgate.net In the context of this compound research, 2D GC can be a powerful tool for detailed metabolic profiling. Given that clofibrate influences lipid metabolism, 2D GC can be employed to separate and identify a wide range of fatty acids and other lipid species in biological matrices such as plasma or tissue extracts. researchgate.net The structured nature of the 2D chromatogram allows for the grouping of chemically similar compounds, aiding in their identification. nih.gov

The application of 2D GC has been demonstrated in the characterization of lipid-rich biological matrices, such as human cerumen (earwax), where it revealed distinct clusters of compound classes including alkanes, fatty acids, esters, and triglycerides. researchgate.net This capability to provide a detailed and comprehensive fingerprint of the lipidome makes 2D GC a valuable technique for investigating the metabolic effects of this compound.

Spectrometric Methods (e.g., Proton Magnetic Resonance (PMR) Spectrometry)

Spectrometric methods are indispensable tools in chemical analysis, providing detailed information about the molecular structure and composition of substances. Proton Magnetic Resonance (PMR) spectroscopy, also known as ¹H NMR spectroscopy, is a powerful technique that provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

In the context of this compound, PMR spectrometry can be used to confirm the chemical structure of the compound and its metabolites. The spectrum provides information on the different types of protons present in the molecule, their chemical environment, and their connectivity. This is crucial for the characterization of synthesized compounds and for identifying potential impurities. For instance, in the analysis of related fibrate compounds, ¹H NMR has been used to confirm the structures of newly synthesized metabolites, with the absence of significant impurity peaks indicating a high degree of purity.

While a specific PMR spectrum for this compound is not provided in the search results, the principles of the technique are broadly applicable. A typical ¹H NMR experiment involves placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses. The resulting signals are detected and processed to generate a spectrum that plots signal intensity versus chemical shift (in parts per million, ppm). The chemical shift of a proton is influenced by the electron density around it, allowing for the differentiation of protons in various chemical environments within the molecule.

Genomics and Transcriptomics in Clofibrate Research

Genomics and transcriptomics are powerful fields of study that investigate an organism's complete set of DNA (genome) and the complete set of RNA transcripts (transcriptome), respectively. These approaches are crucial for understanding the molecular mechanisms of drug action, including that of this compound and other fibrates.

Fibrates, as a class of drugs, are known to exert their effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Transcriptomic studies, often using microarray analysis, have been employed to investigate the global gene expression changes induced by clofibrate. For example, a study on cardiomyocytes showed that clofibrate, along with certain long-chain fatty acids, can alter the expression profiles of genes related to lipid metabolism.

In another study, the biological response to clofibrate in rats was investigated using cDNA arrays. This research identified changes in the expression of genes involved in fatty acid metabolism (e.g., acyl-CoA oxidase), cell proliferation (e.g., topoisomerase II-Alpha), and fatty acid oxidation (e.g., cytochrome P450 4A1), which are consistent with the known mechanism of clofibrate's effects on the liver. The observed gene expression changes were correlated with the biological responses seen in the in vivo studies.

The field of pharmacogenomics, which combines pharmacology and genomics, aims to elucidate the genetic basis for variations in drug response among individuals. For fibrates, it is well-established that there is heritable variability in treatment response. Pharmacogenomic studies have identified several genes associated with the response to fibrates, often focusing on genes involved in the drug's pharmacokinetics and pharmacodynamics, such as APOA5, LPL, and APOC3. These investigations help in identifying genetic markers that could predict an individual's response to fibrate therapy.

| Gene/Gene Family | Function | Effect of Clofibrate |

|---|---|---|

| Acyl-CoA oxidase | Fatty acid metabolism | Expression change detected |

| Topoisomerase II-Alpha | Cell proliferation | Expression change detected |

| Cytochrome P450 4A1 | Fatty acid oxidation | Expression change detected |

| APOA5 | Metabolism of triglyceride-rich lipoproteins | Transcription modulated by PPARα activation |

| LPL | Metabolism of triglyceride-rich lipoproteins | Transcription modulated by PPARα activation |

| APOC3 | Metabolism of triglyceride-rich lipoproteins | Transcription modulated by PPARα activation |

cDNA Array and Microarray Analysis

To investigate the impact of this compound on gene expression, cDNA arrays and microarray analyses are powerful tools. These high-throughput screening methods allow for the simultaneous monitoring of the expression levels of thousands of genes. In a notable study, the biological response to clofibrate was examined in rats, revealing significant alterations in gene expression in the liver. researchgate.net

Utilizing membrane cDNA arrays, researchers identified changes in genes associated with key metabolic and cellular processes. Specifically, genes involved in fatty acid metabolism, such as acyl-CoA oxidase, and those related to fatty acid oxidation, like cytochrome P450 4A1, showed altered expression. researchgate.nettcd.ie Furthermore, genes implicated in cell proliferation, including topoisomerase II-Alpha, were also affected. researchgate.nettcd.ie These findings are consistent with the known role of clofibrate as a hepatotoxin and its mechanism of action. researchgate.nettcd.ie The observed changes in gene expression were found to correlate with the biological responses induced by the compound. researchgate.nettcd.ie

Table 1: Genes with Altered Expression in Rat Liver Following Clofibrate Treatment

| Gene Category | Example Gene | Observed Change in Expression |

|---|---|---|

| Fatty Acid Metabolism | Acyl-CoA oxidase | Altered |

| Fatty Acid Oxidation | Cytochrome P450 4A1 | Altered |

| Cell Proliferation | Topoisomerase II-Alpha | Altered |

Microarray analysis was also employed in a toxicokinetic and toxicodynamic study of clofibrate in the liver of Nagase analbuminemia rats (NAR). afmworkshop.com This research highlighted the utility of microarrays in understanding the broader transcriptional effects of the compound. afmworkshop.com

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Confirmation

To validate the findings from cDNA array and microarray analyses, quantitative real-time polymerase chain reaction (qPCR) is a widely used and reliable method. This technique allows for the precise measurement of the expression levels of specific genes, confirming the observations from the broader screening methods.

Spectroscopic and Microscopic Techniques for Material Characterization

A variety of spectroscopic and microscopic techniques are essential for characterizing the material properties of this compound, providing insights into its structure, composition, and surface morphology.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of this compound. Reference spectra for clofibrate are available, which are obtained using double-beam spectrophotometers. nih.gov These spectra typically plot absorbance against wavelength, providing a characteristic profile for the compound. nih.gov

Scanning Electron Microscopy (SEM): Scanning Electron Microscopy provides high-resolution images of the surface morphology of a sample. Although direct SEM analysis of this compound was not found in the search results, the technique is widely used in pharmaceutical sciences. For example, SEM has been used to visualize the characteristic particle size and morphology of fenofibrate, a related fibrate drug. researchgate.net Such analysis would be invaluable for understanding the physical form of this compound powder.

Atomic Force Microscopy (AFM): Atomic Force Microscopy is a powerful tool for characterizing surfaces at the nanoscale. While no specific AFM studies on this compound were identified, the technique is broadly applied in pharmaceutical research to analyze the size, shape, and other properties of drug crystals. afmworkshop.com This can help in predicting the behavior of the drug during large-scale production. afmworkshop.com

Clofibrate As a Chemical Probe in Academic Research

Investigation of Biological Pathways and Phenotypes

By activating PPARα, clofibrate (B1669205) enables the investigation of the broader biological pathways and resulting observable traits (phenotypes) that are influenced by this nuclear receptor.

Lipid Metabolism: The primary and most well-understood application of clofibrate as a research tool is in the study of lipid metabolism. drugbank.com Acute studies in isolated liver cells (hepatocytes) from both rats and monkeys have shown that sodium clofibrate can rapidly alter the utilization of fatty acids. nih.gov It stimulates the conversion of long-chain fatty acids to triglycerides and increases their oxidation. nih.gov These findings suggest that the initial lipid-lowering effect of the drug is linked to enhanced hepatic oxidation of these fatty acids. nih.gov

Neuroinflammation and Oxidative Stress: Research has explored the potential of clofibrate to counteract neuroinflammation and oxidative stress. In a study involving rats exposed to sodium fluoride (B91410), a known environmental contaminant that can induce neurotoxicity, co-treatment with clofibrate showed neuroprotective effects. up.ac.za Clofibrate was found to mitigate neuronal inflammation, reduce oxidative stress, and improve motor coordination. up.ac.za Specifically, it helped to reduce the activation of microglia, which are immune cells in the brain that can cause neuronal damage when over-activated. up.ac.za

Mitochondrial Function: Clofibrate has been used to investigate its effects on mitochondrial dysfunction. In a mouse model with a deficiency in mitochondrial complex I, a key component of cellular energy production, treatment with clofibrate led to an increased lifespan and improved motor function. researchgate.net This suggests a role for PPARα activation in compensating for certain mitochondrial defects. researchgate.net

Spermatogenesis: As mentioned earlier, clofibrate has been instrumental in uncovering the role of taste-related molecules in male fertility. The use of clofibrate to inhibit a humanized TAS1R3 receptor in mice, leading to sterility, has highlighted the unexpected involvement of this "taste" receptor in sperm development. pnas.org

The following table summarizes the key biological pathways and phenotypes investigated using clofibrate as a chemical probe.

| Biological Pathway/Phenotype | Model System | Key Findings |

| Lipid Metabolism | Rat and monkey hepatocytes | Stimulated oxidation and esterification of long-chain fatty acids. nih.gov |

| Neuroinflammation | Wistar rats | Mitigated neuroinflammation and oxidative stress induced by sodium fluoride. up.ac.za |

| Mitochondrial Function | Mitochondrial complex I-deficient mice | Increased lifespan and improved motor function. researchgate.net |

| Spermatogenesis | Mice with humanized TAS1R3 | Inhibition of TAS1R3 by clofibrate induced male sterility. pnas.org |

Application in Environmental Toxicology Research

Clofibrate and its active metabolite, clofibric acid, are recognized as environmental contaminants due to their presence in aquatic environments. researchgate.nettandfonline.com This has led to their use in environmental toxicology research to understand the potential impact of pharmaceutical pollutants on ecosystems.

Studies have shown that clofibrate is among the pharmaceuticals and personal care products that pose a potential risk to aquatic environments and the activated sludge in wastewater treatment plants. researchgate.net Research has focused on the occurrence, fate, and removal of such compounds in water systems. tandfonline.com

In one study, clofibrate was used to investigate its toxic effects on zebrafish embryos. The research found that clofibrate can induce an embryonic malabsorption syndrome in this model organism. unife.it This highlights the utility of clofibrate in studying the specific toxicological effects of pharmaceutical contaminants on aquatic life.

Furthermore, research has investigated the repurposing of clofibrate to mitigate the toxicity of environmental pollutants. For example, studies have examined its effectiveness in reducing the harmful effects of sodium fluoride, a widespread environmental contaminant. up.ac.zanih.gov In rats exposed to sodium fluoride, clofibrate treatment was shown to reduce oxidative stress, lower high blood pressure, and prevent apoptosis (programmed cell death) in testicular tissue. up.ac.zanih.gov These findings suggest a potential application for PPARα agonists in mitigating the toxicity of certain environmental chemicals.

Use in High-Throughput Transcriptomics (HTTr)

High-throughput transcriptomics (HTTr) is a modern approach in toxicology and chemical safety assessment that allows for the rapid screening of how chemicals affect gene expression. epa.govnih.gov This technology provides a broad overview of the biological activity of a chemical by measuring changes in the expression levels of thousands of genes simultaneously. nih.gov

Clofibrate has been included in panels of chemicals used to develop and validate HTTr platforms. In these studies, human cell lines, such as the breast cancer cell line MCF-7, are treated with a range of concentrations of various chemicals, including clofibrate. nih.govacs.org The resulting changes in gene expression are then analyzed to identify patterns of biological activity.

The goal of these HTTr studies is to:

Characterize the types of bioactivity a chemical can induce. nih.gov

Calculate a "transcriptional point of departure" (tPOD), which is the concentration at which a chemical begins to cause significant changes in gene expression. nih.govacs.org

Group chemicals based on their similar effects on gene expression, which can help to predict their mode of action. researchgate.net

By including well-characterized compounds like clofibrate, researchers can benchmark the performance of HTTr assays. nih.gov The known PPARα-activating properties of clofibrate provide a reference point to ensure that the HTTr system can accurately detect this specific biological activity. For example, analysis of the gene expression data from cells treated with clofibrate should show changes in genes known to be regulated by PPARα.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Fibrates and PPAR Ligands

The future of fibrate-based therapies lies in the rational design of new molecules with enhanced specificity and efficacy. Fibrates exert their effects by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate genes involved in lipid and lipoprotein metabolism. ahajournals.org There are three main subtypes of PPARs: alpha (α), gamma (γ), and delta (δ). nih.govmdpi.com

Current fibrates, such as clofibrate (B1669205), are primarily agonists of PPARα. nih.govpnas.org They work by stimulating the catabolism of fatty acids and altering the expression of lipoproteins, such as by inhibiting the production of apolipoprotein C-III (apoC-III) and increasing the expression of lipoprotein lipase (B570770), which together contribute to lowering triglyceride levels. ahajournals.org However, these drugs are often non-specific and are not fully optimized based on our current understanding of PPAR biology. ahajournals.orgnih.gov

Future research is focused on developing potent and subtype-specific PPAR ligands, sometimes referred to as "superfibrates". ahajournals.org The goal is to create compounds that can selectively target PPARα, PPARγ, or PPARδ, or act as dual or pan-agonists with a carefully balanced activity profile. mdpi.com For example, PPARα activation is known to reduce circulating triglycerides, while PPARγ activation improves insulin (B600854) sensitivity, and PPARβ/δ activation enhances fatty acid metabolism. mdpi.com By designing ligands that specifically interact with the ligand-binding domain (LBD) of a desired PPAR subtype, researchers aim to maximize therapeutic benefits while minimizing the side effects associated with activating other subtypes. pnas.orgmpg.de This rational design approach, which leverages a deep understanding of the molecular mechanisms and three-dimensional structure of PPARs, is expected to yield a new generation of drugs for metabolic diseases. nih.govmdpi.com

Exploration of Clofibrate Analogues in Environmental Toxin Management

The active metabolite of clofibrate, clofibric acid, has been identified as a persistent and widespread environmental contaminant. up.ptcabidigitallibrary.org It is frequently detected in sewage treatment plant effluents, surface waters, and even groundwater, partly because it is non-biodegradable and has a low tendency to adsorb to sludge during wastewater treatment. up.ptcabidigitallibrary.org The environmental half-life of clofibric acid has been estimated to be as long as 21 years. cabidigitallibrary.org

This environmental persistence has prompted research into the ecotoxicology of clofibrate and its analogues, which is a critical first step toward effective environmental management. nih.gov Studies are exploring the effects of these compounds on various aquatic organisms. up.pt For example, research has investigated the acute toxicity of clofibric acid to fish species like Labeo rohita, determining lethal concentrations and observing behavioral changes upon exposure. cabidigitallibrary.org The presence of these compounds in water systems is of growing concern, and understanding their fate, transport, and biological effects is essential for assessing the risk they pose to aquatic ecosystems. up.pt This body of research is fundamental for developing strategies to monitor and potentially mitigate the impact of these persistent pharmaceutical pollutants.

Integration of Advanced Predictive Modeling in Drug Design

Advanced predictive modeling is becoming an indispensable tool in the rational design of new fibrates and other pharmaceuticals. patheon.com These in silico techniques use mathematical algorithms, artificial intelligence (AI), and machine learning to simulate and predict a compound's properties, thereby streamlining the drug development process. patheon.comcas.org By predicting a molecule's biological activity, physicochemical characteristics, and potential interactions with biological systems, these models can significantly reduce the need for laborious and expensive trial-and-error experiments. patheon.com